N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide
Description
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O2/c30-26(19-9-7-13-22(17-19)31-21-11-2-1-3-12-21)27-20-10-6-8-18(16-20)25-28-23-14-4-5-15-24(23)29-25/h1-17H,(H,27,30)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUFXMYADKJBDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents under acidic conditions.
Coupling Reactions: The benzimidazole derivative is then coupled with 3-phenoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of amines from nitro groups.
Substitution: Halogenated derivatives of the phenyl rings.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as tyrosine kinases, which are involved in cell signaling pathways.
DNA Intercalation: The benzimidazole moiety can intercalate into DNA, disrupting replication and transcription processes.
Oxidative Stress: It can induce oxidative stress in cells, leading to apoptosis.
Comparison with Similar Compounds
Structural Analogues with Antimicrobial Activity
Key Insights :
- Hydrazide-containing analogs (e.g., Compound 17) demonstrate improved solubility but may lack the phenoxy group’s steric effects, which could influence target specificity .
- In silico studies suggest benzimidazole derivatives with flexible linkers (e.g., propylamine in Compound 10244308) achieve stronger enzyme binding, whereas rigid amide linkages (as in the target compound) might limit conformational adaptability .
Neuroprotective and Antioxidant Derivatives
Key Insights :
- The target compound lacks the methoxy-aniline (B1) or methoxy-acetamide (B8) motifs critical for neuroprotective effects, suggesting divergent therapeutic applications.
- Benzimidazole-ether linkages (as in B8) may offer metabolic stability compared to the target compound’s amide bond, which could be susceptible to hydrolysis .
Enzyme-Targeting Analogues
Key Insights :
- The phenoxy group in the target compound could mimic the hydrophobic interactions of semicarbazone derivatives (), but its lack of a hydrazinecarboxamide moiety may reduce α-glucosidase affinity.
Pharmacokinetic and Structural Considerations
Biological Activity
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzimidazole moiety, which is known for its diverse pharmacological properties. The structural formula is as follows:
IUPAC Name
This compound
This compound exhibits its biological effects through various mechanisms, primarily involving:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. For instance:
- A cytotoxicity assay conducted at the National Cancer Institute (NCI) demonstrated that this compound exhibited significant cytotoxic effects against various human tumor cell lines, with GI50 values ranging between 0.276 µM and 14.3 µM for selected derivatives .
Table 1: Cytotoxicity Data
| Compound | GI50 Value (µM) | Cell Line |
|---|---|---|
| 10e | 0.589 | K-562 |
| 11s | 0.276 | Various |
Antimicrobial Properties
Research indicates that compounds with similar structures have shown antimicrobial activity against a range of pathogens. The benzimidazole core is particularly noted for its effectiveness against bacterial and fungal strains.
Antiparasitic Effects
The compound is also being explored for its potential as an antiparasitic agent, particularly in the context of diseases like malaria and leishmaniasis.
Case Studies and Research Findings
- In Vitro Studies : A study reported that this compound derivatives were evaluated for their cytotoxicity against multiple cancer cell lines, revealing promising results that warrant further investigation into their mechanisms and therapeutic potential .
- Flow Cytometry Analysis : Flow cytometry was utilized to analyze the effects of the compound on cell cycle progression and apoptosis in K-562 leukemia cells, confirming its role in inducing apoptosis through dose-dependent mechanisms .
Comparative Analysis with Similar Compounds
This compound can be compared with other benzimidazole derivatives to assess its unique properties:
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Benzimidazole | Simple structure | Antimicrobial |
| 2-Phenylbenzimidazole | Derivative | Enhanced antimicrobial |
| N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide | Complex structure | Antitumor |
Q & A
Q. What are the standard synthetic protocols for N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of o-phenylenediamine derivatives with carboxylic acids or acyl chlorides under reflux conditions (e.g., polyphosphoric acid as a catalyst at 120–140°C) to form the benzimidazole core .
- Step 2 : Introduction of the 3-phenoxybenzamide moiety via nucleophilic acyl substitution. For example, reacting 3-phenoxybenzoyl chloride with the benzimidazole intermediate in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by room-temperature stirring for 12 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from methanol/water mixtures are used to isolate the final compound. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
Q. How is structural characterization performed for this compound?
- Methodological Answer : A combination of spectroscopic and analytical techniques is employed:
- 1H/13C NMR : Confirm the presence of aromatic protons (δ 7.1–8.3 ppm), benzimidazole NH (δ ~12.5 ppm), and amide carbonyl (δ ~168 ppm) .
- FT-IR : Key peaks include N-H stretch (~3400 cm⁻¹), C=O (amide I band, ~1650 cm⁻¹), and benzimidazole C-N (~1350 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 436.2) validate the molecular formula (C26H20N3O2) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are cross-checked with theoretical values (e.g., C: 71.71%, H: 4.63%, N: 9.65%) .
Q. What in vitro assays are used to evaluate its biological activity?
- Methodological Answer : Common assays include:
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against bacterial strains (e.g., Chlamydia pneumoniae CWL-029) using time-resolved fluorescence immunoassay (TR-FIA) at 10 µM concentrations .
- Anti-inflammatory Screening : Carrageenan-induced rat paw edema models, with compound administration (50–100 mg/kg) and inhibition percentages calculated against indomethacin controls .
- Cytotoxicity Profiling : MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC50 values and selectivity indices .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported crystallographic data for this compound?
- Methodological Answer : Contradictions in crystal structures may arise from polymorphic forms or solvent-dependent packing. To address this:
- Use SHELX-97 for refinement, applying restraints for disordered solvent molecules (e.g., methanol/water in the lattice) .
- Validate hydrogen bonding networks (e.g., benzimidazole N-H⋯O=C interactions) via Hirshfeld surface analysis (CrystalExplorer software) .
- Cross-reference with powder XRD data to confirm phase purity and rule out twinning artifacts .
Q. What strategies improve the antichlamydial activity of benzimidazole derivatives like this compound?
- Methodological Answer : Based on structure-activity relationship (SAR) studies:
- Substituent Modification : Replace the 3-phenoxy group with electron-withdrawing groups (e.g., -CF3 or -NO2) to enhance membrane permeability .
- Bioisosteric Replacement : Substitute the benzamide moiety with thiazole or oxazole rings to reduce metabolic degradation .
- Assay Optimization : Use immunofluorescence microscopy (IFM) for strain-specific MIC determination (e.g., clinical C. pneumoniae CV-6 strain) at sub-µM concentrations .
Q. How can computational methods predict binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Employ AutoDock Vina or Schrödinger Glide to model interactions with C. pneumoniae MOMP (major outer membrane protein). Key residues (e.g., Tyr122, Asp189) show hydrogen bonding with the benzimidazole NH and amide carbonyl .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-protein complexes. Calculate binding free energies via MM-GBSA .
- Pharmacophore Modeling : Identify critical features (e.g., aromatic rings, hydrogen bond acceptors) using Phase (Schrödinger) to guide lead optimization .
Q. What methodologies address solubility limitations in pharmacological testing?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PEG-400 (1:4 v/v) for in vitro assays to maintain solubility at 10 mM stock concentrations .
- Salt Formation : Synthesize hydrochloride or mesylate salts via reaction with HCl or methanesulfonic acid in dichloromethane .
- Nanoformulation : Prepare PLGA nanoparticles (200–300 nm diameter) using emulsion-solvent evaporation, achieving >80% encapsulation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
